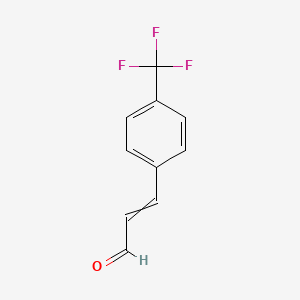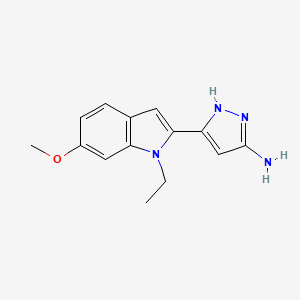
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Substitution Reactions: The ethyl and methoxy groups can be introduced through substitution reactions using appropriate reagents.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through cyclization reactions, often using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Ethyl-1H-indol-2-yl)-1H-pyrazol-3-amine: Lacks the methoxy group, which may affect its biological activity.
5-(1-Methyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-4-amine: Different position of the amine group on the pyrazole ring, which may influence its reactivity.
Uniqueness
The uniqueness of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity. The presence of both the ethyl and methoxy groups, along with the pyrazole ring, may confer unique properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C14H16N4O |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
5-(1-ethyl-6-methoxyindol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H16N4O/c1-3-18-12-7-10(19-2)5-4-9(12)6-13(18)11-8-14(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) |
InChI-Schlüssel |
WEOANXZGVWWJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC2=C1C=C(C=C2)OC)C3=CC(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)

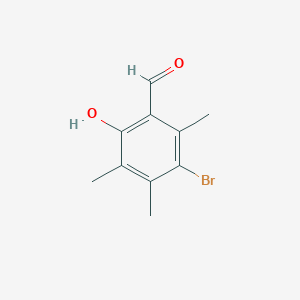
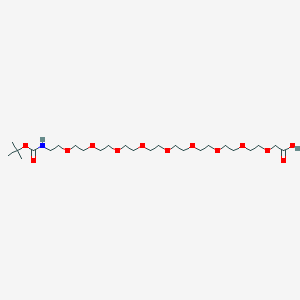
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)
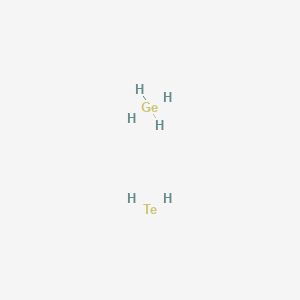
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
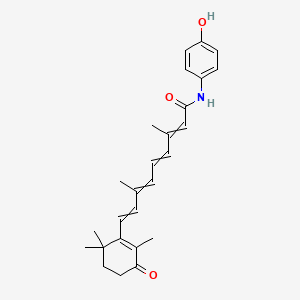
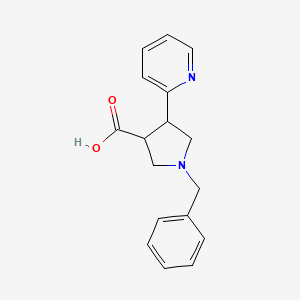
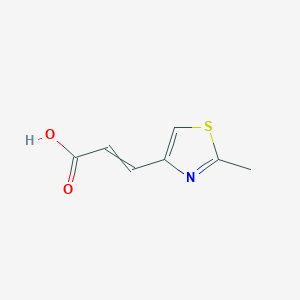
azanium](/img/structure/B15157259.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
